3-Amino-2-oxazolidinone-d4

Description

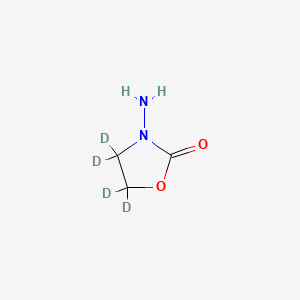

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-5-1-2-7-3(5)6/h1-2,4H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCJNIUHWNJNCT-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)N1N)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656957 |

Source

|

| Record name | 3-Amino(~2~H_4_)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188331-23-8 |

Source

|

| Record name | 3-Amino(~2~H_4_)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1188331-23-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-2-oxazolidinone-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Amino-2-oxazolidinone-d4. This stable isotope-labeled compound is a critical tool in analytical and drug development research, primarily utilized as an internal standard for the quantification of its non-deuterated analog, 3-Amino-2-oxazolidinone (AOZ). AOZ is the principal metabolite of the nitrofuran antibiotic, furazolidone.

Core Chemical Properties

This compound is a deuterated form of 3-Amino-2-oxazolidinone, where four hydrogen atoms on the oxazolidinone ring have been replaced by deuterium. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂D₄N₂O₂ | [1] |

| Molecular Weight | 106.12 g/mol | [2][3] |

| CAS Number | 1188331-23-8 | [3] |

| IUPAC Name | 3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one | [3] |

| Synonyms | AOZ-d4 | |

| Melting Point | 62-64°C | [4] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [4] |

| Appearance | White to Pale Beige Solid | [4] |

| SMILES | [2H]C1([2H])OC(=O)N(N)C1([2H])[2H] | [2] |

| InChI Key | KYCJNIUHWNJNCT-LNLMKGTHSA-N | [2] |

Synthesis and Manufacturing

While a detailed, publicly available synthesis protocol for this compound is not readily found in the literature, the general synthesis of 2-oxazolidinone derivatives provides a likely pathway. One common method involves the reaction of an ethanolamine with urea or a derivative, often under microwave irradiation to drive the reaction. For the deuterated analog, a deuterated ethanolamine precursor would be required.

A plausible, though not explicitly documented, synthetic approach could involve the following conceptual steps:

Role in Drug Metabolism and Pharmacokinetics

This compound is intrinsically linked to the metabolism of the veterinary drug furazolidone. Furazolidone undergoes metabolic reduction of its nitro group to form the reactive aminofuran derivative, which then leads to the formation of 3-Amino-2-oxazolidinone (AOZ) as a major metabolite.[2] The detection of AOZ is a key indicator of furazolidone administration.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the detection of AOZ in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.

General Experimental Workflow for AOZ Quantification using LC-MS/MS

Below is a generalized workflow for the quantification of AOZ in a biological sample using this compound as an internal standard.

A detailed, specific experimental protocol would need to be optimized for the particular matrix being analyzed.

Biological Activity of the Non-Deuterated Analog (AOZ)

While this compound is primarily used as an analytical tool, its non-deuterated counterpart, AOZ, exhibits biological activity. Notably, AOZ has been shown to be an inhibitor of monoamine oxidase (MAO).[2] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain.

This MAO inhibitory activity of AOZ is an important consideration in the toxicology and pharmacology of furazolidone.

Safety and Handling

This compound and its non-deuterated form are classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is an indispensable tool for the accurate quantification of the furazolidone metabolite, AOZ. Its use as an internal standard in LC-MS methods is crucial for regulatory monitoring and in pharmacokinetic studies. Furthermore, the biological activity of its non-deuterated analog as a monoamine oxidase inhibitor highlights the broader pharmacological context of furazolidone metabolism. This guide provides a foundational understanding of the chemical properties and applications of this compound for researchers and professionals in the fields of analytical chemistry and drug development.

References

- 1. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. nebiolab.com [nebiolab.com]

- 5. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Amino-2-oxazolidinone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Amino-2-oxazolidinone-d4 (AOZ-d4), a deuterated internal standard crucial for the quantitative analysis of 3-Amino-2-oxazolidinone (AOZ). AOZ is a metabolite of the nitrofuran antibiotic furazolidone, and its detection is a key indicator of the illegal use of this veterinary drug in food-producing animals. This guide details the experimental protocols, data analysis, and visualization of the analytical workflow and molecular fragmentation.

Introduction to 3-Amino-2-oxazolidinone and its Deuterated Standard

3-Amino-2-oxazolidinone (AOZ) is a stable, tissue-bound metabolite of furazolidone. Due to the rapid metabolism of the parent drug, regulatory monitoring focuses on the detection of AOZ in animal-derived food products such as meat, poultry, and seafood.[1] For accurate quantification by mass spectrometry, a stable isotope-labeled internal standard is essential to compensate for matrix effects and variations in sample preparation and instrument response. This compound (AOZ-d4), in which four hydrogen atoms on the oxazolidinone ring are replaced by deuterium, is the most commonly used internal standard for this purpose.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of AOZ. The method involves the use of AOZ-d4 as an internal standard and a derivatization step with o-nitrobenzaldehyde to form the N-(2-nitrobenzylidene)-3-amino-2-oxazolidinone (NPAOZ) derivative, which has improved chromatographic and mass spectrometric properties.

Table 1: Key Properties of AOZ and AOZ-d4

| Property | 3-Amino-2-oxazolidinone (AOZ) | This compound (AOZ-d4) |

| Chemical Formula | C₃H₆N₂O₂ | C₃H₂D₄N₂O₂ |

| Molecular Weight | 102.09 g/mol | 106.12 g/mol |

| CAS Number | 80-65-9 | 1188331-23-8 |

Table 2: LC-MS/MS Parameters for the Analysis of Derivatized AOZ (NPAOZ) and AOZ-d4 (NPAOZ-d4)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Nebulizer Gas Flow | Instrument Dependent |

| Drying Gas Flow | Instrument Dependent |

Table 3: MRM Transitions and Collision Energies for NPAOZ and NPAOZ-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NPAOZ | 236.1 | 134.1 | 15 - 25 |

| 236.1 | 104.1 | 20 - 30 | |

| NPAOZ-d4 | 240.1 | 134.1 | 15 - 25 |

| 240.1 | 108.1 | 20 - 30 |

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.

Experimental Protocols

A robust and reliable experimental protocol is critical for the accurate quantification of AOZ in complex matrices. The following is a detailed methodology for the analysis of AOZ in animal tissues.

Sample Preparation and Hydrolysis

-

Weigh 2.0 ± 0.1 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.

-

Add 8 mL of deionized water and 0.5 mL of 1 M hydrochloric acid.

-

Vortex for 1 minute to ensure thorough mixing.

-

Incubate the sample at 37 °C for 16 hours (overnight) to hydrolyze the protein-bound metabolites.

Derivatization

-

Add 200 µL of a 50 mM solution of o-nitrobenzaldehyde in dimethyl sulfoxide (DMSO) to the hydrolyzed sample.

-

Vortex for 1 minute.

-

Incubate at 37 °C for 2 hours to allow for the derivatization of AOZ and AOZ-d4 to NPAOZ and NPAOZ-d4, respectively.

Liquid-Liquid Extraction

-

Add 10 mL of ethyl acetate to the derivatized sample.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction with another 10 mL of ethyl acetate and combine the extracts.

Clean-up and Reconstitution

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40 °C.

-

Add 5 mL of n-hexane to the dried residue, vortex for 1 minute, and then discard the n-hexane. This step helps to remove excess derivatizing reagent.

-

Repeat the n-hexane wash.

-

Reconstitute the residue in 1 mL of a suitable mobile phase, such as 50:50 (v/v) acetonitrile/water.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

Caption: A flowchart of the experimental workflow for the analysis of 3-Amino-2-oxazolidinone.

Proposed Fragmentation Pathway of Derivatized AOZ (NPAOZ)

Caption: A proposed fragmentation pathway for derivatized 3-Amino-2-oxazolidinone (NPAOZ).

References

An In-depth Technical Guide to the Biological and Analytical Significance of 3-Amino-2-oxazolidinone-d4

This technical guide provides a comprehensive overview of 3-Amino-2-oxazolidinone-d4 (AOZ-d4), focusing on its core applications, and the biological context of its non-deuterated analog, 3-Amino-2-oxazolidinone (AOZ). This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (AOZ-d4) is the deuterated, stable isotope-labeled form of 3-Amino-2-oxazolidinone (AOZ). AOZ is the principal tissue-bound metabolite of the nitrofuran antibiotic, furazolidone.[1][2][3] Due to concerns over the carcinogenicity of nitrofuran residues in food products, the use of furazolidone in food-producing animals is banned in many countries. Consequently, the detection of AOZ is used as a marker for the illegal use of furazolidone. Given its chemical identity to the native compound, AOZ-d4 serves as an ideal internal standard for accurate quantification in analytical testing.[1]

Physicochemical Properties

A summary of the key physicochemical properties of AOZ and its deuterated form are presented below.

| Property | 3-Amino-2-oxazolidinone (AOZ) | This compound (AOZ-d4) |

| Molecular Formula | C₃H₆N₂O₂ | C₃H₂D₄N₂O₂[2] |

| Molar Mass | 102.09 g/mol | 106.12 g/mol [2] |

| CAS Number | 80-65-9 | 1188331-23-8[2] |

| Synonyms | AOZ, 3-Aminooxazolidin-2-one | AOZ-d4, 3-Amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one[1] |

Biological Activity of 3-Amino-2-oxazolidinone (AOZ)

While the primary role of AOZ-d4 is as an analytical standard, the biological activity of its parent compound, AOZ, is of significant interest as it may contribute to the pharmacological and toxicological profile of furazolidone.

Monoamine Oxidase (MAO) Inhibition

The most well-documented biological activity of AOZ is the inhibition of monoamine oxidase (MAO). MAO is a family of enzymes responsible for the degradation of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain.

Studies in rats have shown that oral administration of AOZ (5-30 mg/kg, once daily for 10 days) leads to the inhibition of MAO in the brain and liver. This inhibition results in elevated levels of monoamine neurotransmitters.

Antihypertensive Effects

A consequence of MAO inhibition and the subsequent increase in monoamine levels is the potential for cardiovascular effects. In renal hypertensive rats, AOZ has been demonstrated to lower blood pressure. A daily oral dose of 30 mg/kg for 10 days resulted in a 60% reduction in blood pressure.

The general mechanism of action for the broader class of oxazolidinone antibacterial agents involves the inhibition of bacterial protein synthesis.[4] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, an early and essential step in protein synthesis.[4] However, it is important to note that this antibacterial mechanism is distinct from the MAO-inhibitory activity observed for the furazolidone metabolite AOZ.

Role of this compound in Analytical Methodologies

The core function of AOZ-d4 is to serve as an internal standard in quantitative analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS), for the detection of AOZ in various matrices, especially in food products of animal origin.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled standard (in this case, AOZ-d4) to a sample. The labeled standard is chemically identical to the analyte of interest (AOZ) and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation.

Because the mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge ratio, the ratio of the two can be used to accurately calculate the concentration of the native analyte in the original sample. This method corrects for any loss of analyte during sample processing, leading to highly precise and accurate results.

Experimental Workflow for AOZ Residue Analysis

The following is a generalized workflow for the determination of AOZ residues in a biological matrix using AOZ-d4 as an internal standard.

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic conversion of furazolidone to AOZ and the mechanism of MAO inhibition by AOZ.

Conclusion

This compound is a critical analytical tool rather than a biologically active agent in a therapeutic sense. Its utility lies in its role as a stable isotope-labeled internal standard for the accurate quantification of its parent metabolite, AOZ. The biological activity of AOZ, particularly its inhibition of monoamine oxidase, underscores the importance of monitoring for furazolidone residues in the food chain. The methodologies and pathways described herein provide a comprehensive technical overview for professionals in drug development and food safety analysis.

References

In-Depth Technical Review of 3-Amino-2-oxazolidinone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-Amino-2-oxazolidinone-d4 (AOZ-d4), a deuterated isotopologue of 3-Amino-2-oxazolidinone (AOZ). AOZ is a primary metabolite of the nitrofuran antibiotic, furazolidone. Due to the prohibition of furazolidone in food-producing animals in many jurisdictions, regulatory monitoring for its residues is crucial for food safety. AOZ is a stable, tissue-bound metabolite, making it an ideal marker for furazolidone use.[1] Consequently, AOZ-d4 has become an indispensable tool in analytical chemistry, serving as an internal standard for the accurate quantification of AOZ in various biological matrices.[2]

Core Properties and Specifications

This compound is a stable isotope-labeled compound where four hydrogen atoms on the oxazolidinone ring have been replaced with deuterium. This substitution results in a mass shift of +4 Da compared to the unlabeled analog, enabling its use in mass spectrometry-based analytical methods for precise quantification.[1]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various commercial and database sources.

| Property | Value | Source(s) |

| Chemical Name | 3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one | [3] |

| Synonyms | AOZ-d4, 3-Aminooxazolidin-2-one-d4 | [1][3] |

| CAS Number | 1188331-23-8 | [1] |

| Molecular Formula | C₃H₂D₄N₂O₂ | [1][4] |

| Molecular Weight | 106.12 g/mol | [1][4] |

| Monoisotopic Mass | 106.068 Da | |

| Appearance | Solid (Neat) |

Quality and Purity Specifications

The quality of AOZ-d4 as an analytical standard is critical for its application. The data below is representative of commercially available standards. For specific applications, consulting the lot-specific Certificate of Analysis is essential.

| Parameter | Specification | Source(s) |

| Chemical Purity (HPLC) | >95% | [4] |

| Isotopic Purity | Not specified in general literature, refer to Certificate of Analysis | |

| Format | Neat solid or solution in a specified solvent | [1] |

| Storage Conditions | +4°C | [4] |

Synthesis Pathway (Theoretical)

Caption: A plausible synthetic pathway for this compound.

Experimental Protocols

As a certified reference material, the most relevant experimental protocol for professionals is its application in quantitative analysis. Below is a representative protocol for the determination of AOZ in tissue samples using AOZ-d4 as an internal standard, based on common practices in food safety analysis.

Protocol: Quantification of AOZ in Tissue by LC-MS/MS

1. Sample Preparation

-

Homogenization: Weigh 1 g of homogenized tissue sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution.

-

Hydrolysis: Add 5 mL of 0.1 M HCl. Incubate at 37°C overnight to release tissue-bound AOZ.

-

Derivatization: Add 200 µL of 2-nitrobenzaldehyde solution (in DMSO). Vortex and incubate at 50°C for 2 hours to form the NPAOZ derivative.

-

pH Adjustment: Adjust the pH to 7.0-7.5 with 0.1 M NaOH and a suitable buffer.

-

Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge.

-

Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with formic acid and acetonitrile.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| NPAOZ (from AOZ) | 236.1 | 134.1 |

| NPAOZ-d4 (from AOZ-d4) | 240.1 | 134.1 |

The following diagram illustrates the analytical workflow.

Caption: Workflow for the analysis of AOZ using AOZ-d4 as an internal standard.

Signaling Pathways and Biological Interactions

This compound is designed to be chemically and biologically inert in the context of the analytical methods in which it is used. Its purpose is to mimic the analyte (AOZ) during sample preparation and analysis without interfering with biological systems. The parent compound, furazolidone, from which AOZ is derived, exerts its antimicrobial effect by inhibiting bacterial enzymes and cross-linking DNA. The metabolite AOZ has been studied for its potential to inhibit monoamine oxidases. However, AOZ-d4 itself is not used in studies of signaling pathways. The metabolic conversion of furazolidone to AOZ is a key pathway in the context of its detection.

References

Methodological & Application

Application Notes: Quantification of Metabolites Using 3-Amino-2-oxazolidinone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxazolidinone (AOZ) is a critical metabolite of the nitrofuran antibiotic, furazolidone. Due to the carcinogenic properties of furazolidone, its use in food-producing animals has been banned in many countries. Consequently, the detection and quantification of its tissue-bound metabolite, AOZ, serves as a key indicator of illegal furazolidone use. 3-Amino-2-oxazolidinone-d4 (AOZ-d4) is the deuterated stable isotope-labeled internal standard for AOZ.[1] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for accurate and precise quantification of AOZ residues in various biological matrices, correcting for variations during sample preparation and analysis. This document provides detailed application notes and protocols for the quantification of AOZ using AOZ-d4.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of an isotopically labeled standard (in this case, AOZ-d4) to a sample before processing. The labeled standard is chemically identical to the analyte of interest (AOZ) and therefore experiences the same extraction, derivatization, and ionization efficiencies.[2] By measuring the ratio of the signal from the native analyte to the labeled standard in the mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, minimizing the impact of matrix effects and procedural losses.

Data Presentation: Performance of AOZ Quantification Methods

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of AOZ using AOZ-d4 as an internal standard in different food matrices.

Table 1: Method Performance in Shrimp

| Parameter | Result | Reference |

| Linearity Range | 0.25 - 25 ng/g | [3] |

| Correlation Coefficient (R²) | > 0.995 | [3] |

| Mean Recovery | 88 - 110% | [4] |

| Decision Limit (CCα) | 0.12 - 0.23 µg/kg | [4] |

| Detection Capability (CCβ) | 0.21 - 0.38 µg/kg | [4] |

| Limit of Detection (LOD) | 0.05 - 0.07 ng/g | [3] |

| Limit of Quantitation (LOQ) | < 0.25 ng/g | [3] |

Table 2: Method Performance in Honey

| Parameter | Result | Reference |

| Linearity Range | 1 - 200 µg/kg | [1] |

| Correlation Coefficient (R²) | > 0.99 | [1] |

| Recovery | > 85% | [1] |

| Intra-day Precision (RSD) | < 12% | [1] |

| Inter-day Precision (RSD) | < 15% | [1] |

| Limit of Detection (LOD) | 0.1 - 0.3 µg/kg | [1] |

| Limit of Quantitation (LOQ) | 0.3 - 1.0 µg/kg | [1] |

Table 3: Method Performance in Animal Tissues (Muscle, Liver)

| Parameter | Result | Reference |

| Linearity Range | 0.25 - 25 ng/g | [3] |

| Correlation Coefficient (R²) | > 0.995 | [3] |

| Recovery | 70.2 - 131.9% | [3] |

| Limit of Detection (LOD) | 0.05 - 0.07 ng/g (chicken) | [3] |

| Limit of Quantitation (LOQ) | < 0.25 ng/g (chicken) | [3] |

Table 4: Method Performance in Fish Feed

| Parameter | Result | Reference |

| Recovery (at 0.4 and 0.8 ng/g) | 95.6 - 102.8% | [5][6] |

| Limit of Detection (LOD) | 0.05 ng/g | [5][6] |

Experimental Protocols

This section provides a synthesized, detailed protocol for the quantification of AOZ in biological matrices using AOZ-d4 as an internal standard, based on common practices found in the literature.

Materials and Reagents

-

3-Amino-2-oxazolidinone (AOZ) standard

-

This compound (AOZ-d4) internal standard

-

2-Nitrobenzaldehyde (2-NBA) derivatizing agent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

n-Hexane

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Acetic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve AOZ and AOZ-d4 standards in methanol to prepare individual stock solutions.

-

Intermediate Solutions: Serially dilute the stock solutions with methanol to create working standard solutions at appropriate concentrations.

-

Internal Standard Spiking Solution: Prepare a working solution of AOZ-d4 at a concentration suitable for spiking into samples, standards, and blanks (e.g., 40 ng/mL).[7]

Sample Preparation, Hydrolysis, and Derivatization

-

Homogenization: Homogenize the tissue sample (e.g., shrimp, muscle, liver). For liquid samples like honey, dissolve in an appropriate buffer.

-

Spiking: Add a known volume of the AOZ-d4 internal standard working solution to the homogenized sample.

-

Acid Hydrolysis: Add hydrochloric acid to the sample to release the protein-bound AOZ. The concentration and volume of HCl may vary depending on the matrix (e.g., 0.1 M to 1 M HCl).[7]

-

Derivatization: Add the 2-nitrobenzaldehyde (2-NBA) solution to the acidified sample. 2-NBA reacts with the amino group of AOZ and AOZ-d4 to form the corresponding nitrophenyl (NP) derivatives, which are more amenable to LC-MS analysis.[3]

-

Incubation: Incubate the mixture to allow for complete hydrolysis and derivatization. Incubation times and temperatures vary, with some methods using overnight incubation at 37°C, while others employ microwave-assisted heating for a shorter duration.[7][8]

Extraction and Clean-up

-

Neutralization: After incubation, adjust the pH of the solution to approximately 7 with sodium hydroxide.[1]

-

Liquid-Liquid Extraction (LLE): Extract the derivatized analytes from the aqueous solution using an organic solvent, typically ethyl acetate.[7] This step is often repeated to ensure complete extraction.

-

Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution and Defatting: Reconstitute the residue in a suitable solvent mixture (e.g., acetic acid solution).[7] A defatting step with n-hexane may be performed to remove lipids.

-

Solid Phase Extraction (SPE): For some matrices like honey, an additional clean-up step using SPE cartridges (e.g., Oasis HLB) can be employed to remove interferences.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an additive like formic acid or acetic acid, is employed.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Monitor at least two transitions for both the derivatized AOZ (NP-AOZ) and the derivatized internal standard (NP-AOZ-d4) for quantification and confirmation. The specific m/z values will depend on the derivatized molecule.

-

Table 5: Example MRM Transitions for NP-AOZ and NP-AOZ-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

| NP-AOZ | 236.1 | 134.1 | Quantitation |

| NP-AOZ | 236.1 | 104.1 | Confirmation |

| NP-AOZ-d4 | 240.1 | 134.1 | Internal Standard |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Quantification

The concentration of AOZ in the sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of AOZ and a constant concentration of AOZ-d4.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of AOZ using AOZ-d4.

Caption: General workflow for AOZ quantification using AOZ-d4.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of the furazolidone metabolite, AOZ, in various food and biological matrices. The detailed protocols and performance data presented in these application notes offer a comprehensive guide for researchers and scientists involved in food safety testing and veterinary drug residue analysis. The described LC-MS/MS method with isotope dilution is highly sensitive and specific, ensuring accurate results that meet regulatory requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. shopshimadzu.com [shopshimadzu.com]

- 4. scispace.com [scispace.com]

- 5. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Amino-2-oxazolidinone-d4 for Metabolic Research and Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxazolidinone-d4 (AOZ-d4) is the deuterium-labeled form of 3-Amino-2-oxazolidinone (AOZ). AOZ is the principal tissue-bound metabolite of the nitrofuran antibiotic, furazolidone.[1][2][3][4][5] Due to concerns over the carcinogenicity of nitrofuran residues, the use of furazolidone in food-producing animals is prohibited in many jurisdictions.[3][6] Consequently, the detection of AOZ serves as a crucial marker for the illegal use of furazolidone.[1][4][5][6]

In metabolic research and drug development, stable isotope-labeled compounds like AOZ-d4 are invaluable tools. While not a tracer for elucidating metabolic pathways in the traditional sense of tracking the fate of a molecule through various transformations, AOZ-d4 is a critical tracer in the context of analytical biochemistry and pharmacokinetics.[1] Its primary application is as an internal standard for the accurate and precise quantification of AOZ in complex biological matrices using isotope dilution mass spectrometry.[1] This approach is fundamental for pharmacokinetic studies, residue analysis, and toxicological assessments.

This document provides detailed application notes and protocols for the use of AOZ-d4 in metabolic research, with a focus on its role as an internal standard for quantitative analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, AOZ-d4) to a sample. The labeled compound, or "tracer," is chemically identical to the analyte of interest (AOZ) but has a different mass due to the presence of deuterium atoms. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved.

Caption: Workflow for Isotope Dilution Mass Spectrometry using AOZ-d4.

Metabolic Pathway of Furazolidone to AOZ

Furazolidone is metabolized in the body to form several metabolites, with AOZ being a key, stable, tissue-bound product.[1][3] This metabolic activation and subsequent binding to tissue macromolecules are central to both its mechanism of action and its long-term residue profile, which is why AOZ is the target analyte for monitoring furazolidone use.

Caption: Simplified metabolic pathway of Furazolidone to AOZ.

Application: Quantification of AOZ in Biological Matrices

This protocol provides a general framework for the quantification of AOZ in samples such as animal tissue (e.g., muscle, liver) or eggs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with AOZ-d4 as an internal standard.

Experimental Protocol

1. Materials and Reagents

-

3-Amino-2-oxazolidinone (AOZ) analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

o-Nitrobenzaldehyde

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dipotassium hydrogen phosphate (K2HPO4)

-

n-Hexane

-

Water (deionized or Milli-Q)

2. Standard Solution Preparation

-

AOZ Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of AOZ in 10 mL of methanol.

-

AOZ-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of AOZ-d4 in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the AOZ stock solution with methanol to create calibration standards.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the AOZ-d4 stock solution with methanol.

3. Sample Preparation (Hydrolysis and Derivatization)

-

Homogenize 1 g of the biological sample (e.g., tissue).

-

Add 5 mL of water and 0.5 mL of 1 M HCl.

-

Add a known amount of the AOZ-d4 internal standard spiking solution.

-

Vortex the sample thoroughly.

-

Incubate the sample at 37°C overnight for hydrolysis to release bound AOZ.

-

Centrifuge the sample and collect the supernatant.

-

Adjust the pH of the supernatant to 7.0 using 1 M NaOH.

-

Add 0.25 mL of 0.1 M K2HPO4 and 50 µL of o-nitrobenzaldehyde in DMF.

-

Incubate at 50°C for 2 hours for derivatization. This step converts AOZ to a more stable derivative for analysis.

4. Extraction

-

Add 5 mL of ethyl acetate to the derivatized sample.

-

Vortex for 10 minutes and centrifuge.

-

Collect the upper ethyl acetate layer.

-

Wash the ethyl acetate extract with 5 mL of n-hexane.

-

Evaporate the ethyl acetate layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

5. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for both the AOZ derivative and the AOZ-d4 derivative.

-

6. Data Analysis and Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the AOZ derivative to the peak area of the AOZ-d4 derivative against the concentration of the AOZ standards.

-

Determine the concentration of AOZ in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of AOZ using AOZ-d4 as an internal standard. These values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS Parameters for AOZ and AOZ-d4 (as o-nitrobenzaldehyde derivatives)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| AOZ Derivative | 236.1 | 134.1 | 15 |

| AOZ-d4 Derivative | 240.1 | 134.1 | 15 |

Table 2: Method Validation Data

| Parameter | Typical Value |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/kg |

| Recovery | 85 - 110% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

Conclusion

This compound is an essential tool for researchers and professionals in drug development and food safety. Its use as an internal standard in isotope dilution mass spectrometry allows for highly accurate and reliable quantification of the furazolidone metabolite, AOZ. The protocols and data presented here provide a robust framework for the implementation of this methodology in metabolic monitoring and residue analysis. While not a metabolic tracer in the classical sense of pathway elucidation, AOZ-d4's role in precise quantification is fundamental to understanding the pharmacokinetics and disposition of its parent compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (AOZ-d4) | 稳定同位素 | MCE [medchemexpress.cn]

- 3. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Amino-2-oxazolidinone | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Amino-2-oxazolidinone D4 (AOZ D4) | LGC Standards [lgcstandards.com]

Application Notes and Protocols for In Vivo Administration of 3-Amino-2-oxazolidinone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxazolidinone-d4 (AOZ-d4) is the deuterated analog of 3-Amino-2-oxazolidinone (AOZ), a principal metabolite of the nitrofuran antibiotic, furazolidone. While AOZ-d4 is primarily utilized as an internal standard for the precise quantification of AOZ in biological matrices during pharmacokinetic studies, there is growing interest in understanding how deuterium substitution impacts the pharmacokinetic profiles of drug metabolites.[1] Deuteration can alter metabolic rates and pathways, potentially affecting the half-life, exposure, and safety profile of a compound.[2][3][]

These application notes provide a detailed, hypothetical protocol for the in vivo administration of AOZ-d4 in a murine model. The primary objective of this protocol is to characterize the pharmacokinetic profile of AOZ-d4, providing a framework for comparative studies against its non-deuterated counterpart. This document also outlines the established mechanism of action for the broader oxazolidinone class of compounds, to which AOZ belongs.

Mechanism of Action: Oxazolidinones

Oxazolidinones represent a unique class of synthetic antibiotics that inhibit bacterial protein synthesis.[5][6] Their mechanism is distinct from other protein synthesis inhibitors, acting at a very early stage of translation.[7] Oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for the commencement of protein synthesis.[7] This disruption of the initiation phase ultimately halts bacterial proliferation.

Signaling Pathway Diagram

Caption: Oxazolidinone mechanism of action on bacterial protein synthesis.

Experimental Protocols

Animal Models

-

Species: Male CD-1 mice

-

Age: 8-10 weeks

-

Weight: 25-30 g

-

Acclimation: Animals should be acclimated for a minimum of 7 days prior to the experiment, with free access to standard chow and water.

Preparation of Dosing Solutions

Safety Precautions: this compound may cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10] All handling should be performed in a well-ventilated area.[9]

-

Vehicle Selection: The choice of vehicle depends on the physicochemical properties of AOZ-d4 and the route of administration. A common vehicle for oral administration of moderately hydrophobic compounds is a suspension in 0.5% carboxymethyl cellulose (CMC) in sterile water.[11][12] For intravenous administration, a solution in a mixture of saline, polyethylene glycol (PEG) 400, and a minimal amount of DMSO may be suitable, though vehicle toxicity must be assessed.[13][14]

-

Preparation for Oral (PO) Administration:

-

Weigh the required amount of AOZ-d4.

-

Prepare a 0.5% (w/v) solution of CMC in sterile water.

-

Levigate the AOZ-d4 powder with a small amount of the CMC solution to form a paste.

-

Gradually add the remaining CMC solution while stirring to achieve the final desired concentration (e.g., 1 mg/mL).

-

Ensure the suspension is homogenous before each administration.

-

-

Preparation for Intravenous (IV) Administration:

-

Weigh the required amount of AOZ-d4.

-

Dissolve in a minimal volume of DMSO.

-

Add PEG 400 and sterile saline to reach the final desired concentrations and volume. A typical vehicle composition might be 5% DMSO, 40% PEG 400, and 55% sterile saline.

-

Ensure the solution is clear and free of precipitates before administration.

-

In Vivo Administration

-

Route of Administration: Oral (PO) gavage and Intravenous (IV) injection via the tail vein are common routes for pharmacokinetic studies.[15][16]

-

Dosage: A preliminary dose-range finding study is recommended. For this hypothetical protocol, a dose of 10 mg/kg is suggested.

-

Oral (PO) Gavage Protocol:

-

Gently restrain the mouse.

-

Measure the body weight to calculate the exact volume of the dosing suspension to be administered.

-

Use a 20-gauge, ball-tipped gavage needle.

-

Carefully insert the needle into the esophagus and deliver the suspension directly into the stomach.

-

The administration volume should not exceed 10 mL/kg.[15]

-

-

Intravenous (IV) Injection Protocol:

-

Place the mouse in a restraining device that allows access to the tail.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Administer the dosing solution using a 27-30 gauge needle.

-

The injection volume should be approximately 5 mL/kg, administered slowly.[17]

-

Blood Sample Collection

-

Method: Serial blood sampling from the saphenous vein is a preferred method as it is minimally invasive and allows for multiple samples from the same animal.[18][19]

-

Time Points: Collect blood samples at the following time points post-administration: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

-

Procedure:

-

Gently restrain the mouse.

-

Apply a small amount of petroleum jelly to the collection site on the leg to facilitate the formation of a blood droplet.

-

Puncture the saphenous vein with a 25-gauge needle.

-

Collect approximately 20-30 µL of blood into a capillary tube coated with an anticoagulant (e.g., EDTA).

-

Apply gentle pressure to the site to stop the bleeding.

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Sample Analysis

-

Plasma concentrations of AOZ-d4 and any potential metabolites will be determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. The non-deuterated AOZ can be used as an internal standard for this analysis.

Data Presentation

The following tables present hypothetical pharmacokinetic data for AOZ-d4 following oral and intravenous administration.

Table 1: Hypothetical Mean Plasma Concentrations of AOZ-d4 (ng/mL)

| Time (hr) | Oral (PO) Administration (10 mg/kg) | Intravenous (IV) Administration (10 mg/kg) |

| 0.08 (5 min) | 50.3 | 1520.5 |

| 0.25 (15 min) | 250.8 | 1105.2 |

| 0.5 (30 min) | 680.4 | 750.1 |

| 1 | 950.2 | 450.6 |

| 2 | 720.5 | 210.3 |

| 4 | 350.1 | 55.8 |

| 8 | 90.6 | 5.1 |

| 24 | 2.3 | ND |

ND: Not Detected

Table 2: Hypothetical Pharmacokinetic Parameters of AOZ-d4

| Parameter | Oral (PO) Administration (10 mg/kg) | Intravenous (IV) Administration (10 mg/kg) |

| Cmax (ng/mL) | 965.4 | 1580.7 |

| Tmax (hr) | 1.0 | 0.08 |

| AUC0-t (nghr/mL) | 3250.6 | 2890.3 |

| AUC0-inf (nghr/mL) | 3280.1 | 2895.4 |

| T1/2 (hr) | 2.5 | 1.8 |

| Bioavailability (%) | 89.5 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T1/2: Half-life.

Experimental Workflow Diagram

Caption: Workflow for the in vivo pharmacokinetic study of AOZ-d4.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. upload.orthobullets.com [upload.orthobullets.com]

- 8. This compound | C3H6N2O2 | CID 44118735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|1188331-23-8|MSDS [dcchemicals.com]

- 10. echemi.com [echemi.com]

- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cea.unizar.es [cea.unizar.es]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]

Application Notes and Protocols for 3-Amino-2-oxazolidinone-d4 in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxazolidinone-d4 (AOZ-d4) is the deuterated form of 3-Amino-2-oxazolidinone (AOZ), a metabolite of the nitrofuran antibiotic, furazolidone. While AOZ-d4 is widely utilized as an internal standard for the quantification of AOZ in analytical and pharmacokinetic studies, its potential as a tool in protein binding assays is an emerging area of interest.[1][2] The oxazolidinone scaffold is a key feature of a class of antibiotics that function by inhibiting bacterial protein synthesis, suggesting that AOZ and its deuterated analog may interact with specific protein targets.[1][3][4] Furthermore, AOZ has been shown to inhibit monoamine oxidase (MAO), presenting another potential protein binding partner.[5]

The incorporation of deuterium in AOZ-d4 offers advantages in certain biophysical techniques used to study protein-ligand interactions. For instance, in nuclear magnetic resonance (NMR) spectroscopy, deuteration can simplify complex spectra and reduce relaxation rates, allowing for the study of larger protein-ligand complexes. In mass spectrometry-based methods like Hydrogen-Deuterium Exchange (HDX-MS), deuterated ligands can be valuable tools in dissecting binding site dynamics.

These application notes provide a hypothetical framework and detailed protocols for utilizing this compound to investigate its binding to two potential protein targets: the bacterial ribosome and monoamine oxidase.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1188331-23-8 | [6] |

| Molecular Formula | C₃H₂D₄N₂O₂ | [6] |

| Molecular Weight | 106.12 g/mol | [6] |

| IUPAC Name | 3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one | [6] |

| Synonyms | AOZ-d4 | [6] |

Hypothetical Application 1: Probing the Binding of AOZ-d4 to the Bacterial Ribosome

The oxazolidinone class of antibiotics, such as linezolid, are known to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][3][4][7] This provides a strong rationale for investigating the potential interaction between AOZ-d4 and the bacterial ribosome. A competitive binding assay using a fluorescently labeled probe that is known to bind to the same site could be employed.

Experimental Protocol: Competitive Fluorescence Polarization Assay

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of AOZ-d4 to the bacterial 70S ribosome. The assay measures the displacement of a fluorescently labeled ligand (e.g., a fluorescent derivative of an oxazolidinone antibiotic) from the ribosome by AOZ-d4.

Materials:

-

Purified bacterial 70S ribosomes

-

Fluorescently labeled oxazolidinone probe (e.g., BODIPY-labeled linezolid)

-

This compound (AOZ-d4)

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent probe in DMSO.

-

Prepare a serial dilution of AOZ-d4 in the assay buffer.

-

Dilute the 70S ribosomes to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add a constant concentration of the fluorescent probe and the 70S ribosomes to each well.

-

Add varying concentrations of AOZ-d4 to the wells. Include control wells with no competitor.

-

Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorescent probe.

-

-

Data Analysis:

-

Plot the fluorescence polarization values as a function of the AOZ-d4 concentration.

-

Fit the data to a competitive binding model to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki) of AOZ-d4.

-

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. 3 amino 2 oxazolidinone — TargetMol Chemicals [targetmol.com]

- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C3H6N2O2 | CID 44118735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Application Note: Quantitative Analysis of 3-Amino-2-oxazolidinone in Animal Tissue using an Isotope Dilution LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals involved in food safety and veterinary drug residue analysis.

Introduction

3-Amino-2-oxazolidinone (AOZ) is a stable, tissue-bound metabolite of the nitrofuran antibiotic furazolidone.[1][2][3] Due to the ban on nitrofuran use in food-producing animals in many jurisdictions, monitoring for AOZ residues in edible tissues is crucial for regulatory compliance and consumer safety.[1][4] This application note details a robust and sensitive method for the quantification of AOZ in animal tissues. The method utilizes 3-Amino-2-oxazolidinone-d4 (AOZ-d4), a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][6] The procedure involves acid hydrolysis to release bound AOZ, derivatization with o-nitrobenzaldehyde (o-NBA), followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][7][8]

Principle

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard, AOZ-d4, is added to the sample at the beginning of the extraction process. The sample is then subjected to acid hydrolysis to release the protein-bound AOZ. Both the analyte (AOZ) and the internal standard (AOZ-d4) are then derivatized to enhance their chromatographic retention and mass spectrometric response. Following a liquid-liquid extraction and concentration, the extract is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of AOZ and a fixed concentration of AOZ-d4.

Experimental Protocols

1. Materials and Reagents

-

Standards: 3-Amino-2-oxazolidinone (AOZ) (Purity: ≥97%)[2], this compound (AOZ-d4)[9]

-

Reagents: o-nitrobenzaldehyde (o-NBA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Hexane, Methanol (HPLC grade), Water (HPLC grade), Dipotassium hydrogen phosphate (K₂HPO₄).

-

Apparatus: Homogenizer, Centrifuge, Water bath, Nitrogen evaporator, Vortex mixer, Analytical balance, pH meter, LC-MS/MS system.

2. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve AOZ and AOZ-d4 in methanol to prepare individual stock solutions.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the AOZ intermediate solution. Fortify each calibration standard with the AOZ-d4 intermediate solution to achieve a constant final concentration (e.g., 50 ng/mL).

3. Sample Preparation Protocol: Animal Tissue (e.g., Prawn, Eel, Poultry)

-

Homogenization: Weigh 1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the AOZ-d4 working solution to the sample.

-

Hydrolysis: Add 5 mL of 0.1 M HCl. Vortex thoroughly and incubate in a water bath at 37°C overnight to release the tissue-bound metabolite.[7]

-

Derivatization: Add 200 µL of 10 mM o-nitrobenzaldehyde (in DMSO or methanol). Vortex and incubate at 50-60°C for 2-4 hours.[1][8] This step converts AOZ to 2-NP-AOZ.

-

Neutralization & Extraction:

-

Cool the sample to room temperature. Adjust the pH to approximately 7.4 with 0.1 M K₂HPO₄ and 1 M NaOH.

-

Add 5 mL of ethyl acetate. Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

-

Washing: Add 2 mL of n-hexane to the collected ethyl acetate, vortex, and centrifuge. Discard the upper hexane layer to remove nonpolar interferences.[1] Repeat this washing step.

-

Evaporation and Reconstitution: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase starting composition. Vortex and transfer to an autosampler vial for analysis.

4. LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 100 × 2.1 mm, 3.5 µm).[10]

-

Mobile Phase: Gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Typical MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the derivatized AOZ and AOZ-d4.

Data Presentation

Table 1: Summary of Method Performance Parameters

The following table summarizes typical performance data for the analysis of AOZ in various animal tissues based on published methods.

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Prawn Tissue | 0.1 µg/kg | [1] |

| Animal Tissue | 0.15 µg/kg | [8] | |

| Limit of Quantification (LOQ) | Animal Tissue | 0.31 µg/kg | [8] |

| Recovery Rate | Spiked Animal Tissue | 76.3–98.4% | [8] |

| Spiked Animal Tissue (ic-ELISA) | 81.1–105.3% | [7] | |

| Linear Range (ic-ELISA) | Standard Solution | 0.01–1.0 ng/mL | [7] |

| Intra-assay RSD | Fortified Prawn (0.7 µg/kg) | 18.8% | [1] |

| Inter-assay RSD | Fortified Prawn (0.7 µg/kg) | 38.2% | [1] |

Visualizations

Caption: Workflow for the preparation of animal tissue for AOZ analysis.

Caption: Logic of quantification using an internal standard method.

References

- 1. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. arctomsci.com [arctomsci.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-2-oxazolidinone D4 (AOZ D4) | LGC Standards [lgcstandards.com]

- 10. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 3-Amino-2-oxazolidinone-d4 (AOZ-d4)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-2-oxazolidinone-d4 (AOZ-d4) in solution. It is intended for researchers, scientists, and drug development professionals using AOZ-d4, particularly as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to ensure the stability of AOZ-d4. For the solid (powder) form, storage at -20°C is recommended for long-term stability, potentially for up to 3 years. For shorter periods, 4°C is also acceptable. When in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -80°C, which can maintain stability for up to 6 months, or at -20°C for up to 1 month. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Q2: I am dissolving AOZ-d4 in DMSO and see some precipitation. What should I do?

A2: DMSO is a recommended solvent for AOZ-d4, with a solubility of up to 100 mg/mL. However, precipitation can occur. Here are a few troubleshooting steps:

-

Use fresh, high-purity DMSO: DMSO is hygroscopic, and the presence of water can significantly impact the solubility of AOZ-d4. Always use newly opened or properly stored anhydrous DMSO.

-

Apply gentle heating and/or sonication: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.

-

Ensure the solution is clear before use: Always visually inspect the solution to ensure it is clear before use in your experiments.

Q3: What substances are known to be incompatible with this compound?

A3: To prevent degradation, avoid strong acids, strong alkalis (bases), and strong oxidizing or reducing agents in your AOZ-d4 solutions.[1] These substances can promote the hydrolysis or degradation of the oxazolidinone ring structure.

Q4: My LC-MS/MS data shows a decreasing signal for my AOZ-d4 internal standard over a sequence of injections. What could be the cause?

A4: A decreasing signal for an internal standard suggests instability in the analytical workflow. Here are some potential causes related to AOZ-d4 stability:

-

Instability in the autosampler: If the autosampler is not temperature-controlled, or is set at room temperature, degradation of AOZ-d4 in the prepared solution can occur over time, especially in aqueous or protic solvents. Consider using a cooled autosampler (e.g., 4°C).

-

Hydrolysis: The oxazolidinone ring is susceptible to hydrolysis, especially under acidic or basic conditions.[2] Check the pH of your mobile phase and sample diluent. If the conditions are strongly acidic or basic, this could be a cause.

-

Adsorption: Although less common for this compound, adsorption to the vial or parts of the LC system can occur. Using silanized glass vials or polypropylene vials can mitigate this.

-

Solvent Mismatch: A mismatch between the sample solvent and the initial mobile phase can cause poor peak shape or variability. Ensure your sample is dissolved in a solvent compatible with your mobile phase.

Q5: Is this compound sensitive to light?

Quantitative Data on Stability and Storage

The following tables summarize the available data and provide a representative example of stability under stress conditions.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration |

| Solid (Powder) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent (e.g., DMSO) | -80°C | 6 months |

| -20°C | 1 month |

Table 2: Illustrative Example of AOZ-d4 Stability in a Forced Degradation Study

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical results from forced degradation studies of related oxazolidinone compounds. It is intended to demonstrate how stability data is presented.

| Condition | Time (hours) | % AOZ-d4 Remaining | Major Degradation Products |

| 0.1 M HCl at 60°C | 24 | 85% | 2-Hydrazinoethanol-d4 |

| 0.1 M NaOH at 60°C | 24 | 78% | 2-Hydrazinoethanol-d4 |

| 10% H₂O₂ at 25°C | 24 | 92% | Oxidative adducts |

| Photostability (ICH Q1B) | 24 | >98% | Not detected |

Experimental Protocols

Protocol for a Forced Degradation Study of AOZ-d4

This protocol outlines a typical procedure to assess the stability of AOZ-d4 under various stress conditions.

-

Preparation of Stock Solution:

-

Accurately weigh 10 mg of AOZ-d4 and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or DMSO) to obtain a 1 mg/mL stock solution.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature (25°C).

-

Thermal Degradation: Place 1 mL of the stock solution in a clear vial and keep it at 60°C.

-

Photostability: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

-

Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating LC-MS/MS method to determine the remaining percentage of AOZ-d4 and to detect any degradation products.

-

Visualizations

Proposed Degradation Pathway

Caption: Proposed hydrolytic degradation pathway for this compound.

Troubleshooting Workflow for Internal Standard Instability

Caption: Troubleshooting workflow for inconsistent AOZ-d4 internal standard signal.

Experimental Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study of AOZ-d4.

References

- 1. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing 3-Amino-2-oxazolidinone-d4 Signal Intensity in Mass Spectrometry

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the mass spectrometry (MS) signal intensity of 3-Amino-2-oxazolidinone-d4 (AOZ-d4).

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound (AOZ-d4) analysis unexpectedly low?

Low signal intensity for AOZ-d4 can stem from several factors. The most common issues include inefficient ionization, ion suppression from the sample matrix, suboptimal sample concentration, or contamination within the ion source.[1][2] It is also crucial to ensure the mass spectrometer is properly tuned and calibrated, as instrument drift can significantly impact performance.[1]

Q2: What is the most effective ionization technique for analyzing AOZ-d4?

Electrospray Ionization (ESI) is the most widely used and effective technique for analyzing polar and thermally fragile compounds like AOZ-d4.[3] ESI is a "soft" ionization method that generates charged ions from the liquid phase with minimal fragmentation, making it ideal for quantitative analysis of small molecules.[4]

Q3: How does the mobile phase composition impact the signal intensity of AOZ-d4?

Mobile phase composition is critical for efficient ionization in ESI. Key considerations include:

-

pH Level: Since AOZ-d4 contains a basic amino group, the mobile phase should be acidified. A common practice is to set the pH two units below the analyte's pKa to ensure it exists in a protonated, charged state, which is essential for positive mode ESI.

-

Organic Solvents: The use of organic solvents like acetonitrile or methanol is necessary to facilitate the desolvation of charged droplets in the ESI source.

-

Additives: Using volatile acids like formic acid or acetic acid is recommended to promote protonation. High concentrations of non-volatile salts (e.g., phosphates) or strong ion-pairing agents like trifluoroacetic acid (TFA) should be avoided, as they can cause signal suppression and contaminate the system.

Q4: Should I look for adducts of AOZ-d4 in my mass spectra?

Yes, the formation of adducts, particularly sodium ([M+Na]+) and potassium ([M+K]+), is a common phenomenon in ESI, especially if salts are present in the sample or mobile phase. These adducts can sometimes be the most prominent ions in the spectrum. While they can be used for quantification, they can also split the signal intensity that would otherwise go to the primary protonated molecule ([M+H]+), potentially complicating the spectra. Reducing salt content in your samples and mobile phases can help minimize unwanted adduct formation.

Q5: What are the expected fragmentation patterns for AOZ-d4 in MS/MS analysis?

For amino-containing compounds, common fragmentation pathways involve the neutral loss of ammonia (NH₃) or the loss of water and carbon monoxide ([M+H - H₂O - CO]+). The specific fragmentation pattern for AOZ-d4 can be confirmed by increasing the cone voltage (in-source fragmentation) or through tandem MS (MS/MS) experiments. Identifying characteristic fragments is crucial for developing sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.

Troubleshooting Guide for Low Signal Intensity

A systematic approach is the key to identifying the root cause of low signal intensity. The following guide provides a step-by-step process to isolate and resolve the issue.

References

Technical Support Center: 3-Amino-2-oxazolidinone-d4 (AOZ-d4)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-oxazolidinone-d4 (AOZ-d4).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AOZ-d4)?

This compound (AOZ-d4) is the deuterium-labeled form of 3-Amino-2-oxazolidinone (AOZ). AOZ is a metabolite of the nitrofuran antibiotic, Furazolidone.[1][2][3] Due to its isotopic labeling, AOZ-d4 is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of AOZ in biological samples.[2][4]

Q2: What are the main applications of AOZ-d4?

The primary application of AOZ-d4 is as an internal standard for the quantitative analysis of Furazolidone residues in various matrices, particularly in food safety testing and pharmacokinetic studies.[2][4] It helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable results.

Q3: What are the recommended storage conditions for AOZ-d4?

For long-term stability, AOZ-d4 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for one month.[2] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[2]

Q4: In which solvents is AOZ-d4 soluble?

AOZ-d4 is sparingly soluble in DMSO and slightly soluble in Methanol.[2] For in vitro stock solutions, DMSO is a common solvent, and the use of ultrasound may be necessary to aid dissolution.[2] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS Analysis

Possible Causes & Solutions

| Possible Cause | Troubleshooting Step |

| Suboptimal Concentration of Internal Standard | Titrate the concentration of AOZ-d4 to match the expected concentration range of the analyte (AOZ). A concentration that is too high can lead to detector saturation, while a concentration that is too low will result in a poor signal-to-noise ratio. |

| Degradation of AOZ-d4 | Ensure proper storage conditions have been maintained. Prepare fresh working solutions from a new stock solution. Verify the purity of the standard. |

| Matrix Effects | The sample matrix can suppress or enhance the ionization of AOZ-d4. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. Dilute the sample if possible. |

| Inappropriate LC-MS Method Parameters | Optimize the mobile phase composition, gradient, flow rate, and column temperature. For the mass spectrometer, optimize parameters such as collision energy and fragmentor voltage for the specific transitions of AOZ-d4. |

Issue 2: Inconsistent or Irreproducible Quantification Results

Possible Causes & Solutions

| Possible Cause | Troubleshooting Step |

| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO. Ensure consistent pipetting technique. |

| Incomplete Dissolution of AOZ-d4 | Ensure the AOZ-d4 is completely dissolved in the solvent. Use of a vortex mixer and sonication can aid dissolution. Visually inspect for any particulate matter before use. |

| Variability in Sample Preparation | Standardize the sample preparation workflow. Ensure consistent timing for each step, especially for derivatization or extraction steps. |

| Instability in the Autosampler | If samples are left in the autosampler for an extended period, degradation may occur. Check the stability of AOZ-d4 in the autosampler conditions and analyze samples in a timely manner. |

Experimental Protocols

Protocol: Preparation of AOZ-d4 Internal Standard Stock and Working Solutions